molecular formula C10H8BrNO B7964552 4-Bromo-6-methoxyisoquinoline

4-Bromo-6-methoxyisoquinoline

Cat. No.: B7964552
M. Wt: 238.08 g/mol
InChI Key: AZELONYQOKQTQP-UHFFFAOYSA-N
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Description

4-Bromo-6-methoxyisoquinoline is a heterocyclic aromatic organic compound with the molecular formula C10H8BrNO It is a derivative of isoquinoline, featuring a bromine atom at the 4-position and a methoxy group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-methoxyisoquinoline can be achieved through several methods. One common approach involves the bromination of 6-methoxyisoquinoline. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reagents and catalysts. The reaction conditions are optimized for high yield and purity, often involving continuous flow reactors to maintain consistent reaction parameters and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6-methoxyisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

  • Substituted isoquinolines with various functional groups.
  • Coupled products with extended aromatic systems.

Scientific Research Applications

4-Bromo-6-methoxyisoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-6-methoxyisoquinoline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and methoxy substituents influence its electronic properties, affecting its binding affinity and reactivity with molecular targets .

Comparison with Similar Compounds

  • 4-Bromo-6-methoxyquinoline
  • 4-Chloro-6-methoxyisoquinoline
  • 4-Bromo-7-methoxyisoquinoline

Comparison: 4-Bromo-6-methoxyisoquinoline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific synthetic applications .

Properties

IUPAC Name

4-bromo-6-methoxyisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-13-8-3-2-7-5-12-6-10(11)9(7)4-8/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZELONYQOKQTQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=NC=C2C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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